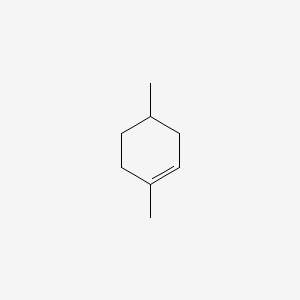

1,4-Dimethylcyclohexene

Description

Significance of Alicyclic Systems in Advanced Organic Synthesis

Alicyclic compounds, which are non-aromatic hydrocarbons containing one or more rings of carbon atoms, are fundamental building blocks in organic synthesis. vedantu.com Their cyclic nature introduces concepts of ring strain, conformational analysis, and stereochemistry, which are crucial for understanding and manipulating molecular architecture. cambridge.org These systems are not merely academic curiosities; they form the structural core of numerous natural products, including terpenes and steroids, as well as synthetic pharmaceuticals and materials. cambridge.org

The controlled synthesis of complex alicyclic structures is a significant challenge and a testament to the power of modern synthetic methods. iranchembook.ir Techniques such as cycloaddition reactions, like the Diels-Alder reaction, and various transition metal-catalyzed reactions are pivotal in constructing these cyclic frameworks with high precision. fiveable.me The reactivity of alicyclic systems is heavily influenced by their conformation and the steric and electronic effects of substituents, making them excellent models for studying reaction mechanisms. cambridge.orgresearchgate.net For instance, the relative stability of different isomers of substituted cyclohexanes, like the dimethylcyclohexanes, provides a clear illustration of conformational preferences and their energetic consequences.

Isomeric Landscape and Nomenclature of Dimethylcyclohexenes

The dimethylcyclohexenes exist as several structural and stereoisomers, each with unique properties. The position of the double bond and the methyl groups on the cyclohexane (B81311) ring determines the specific isomer. The nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), precisely defines these structures. For 1,4-dimethylcyclohexene, the numbers indicate that the methyl groups are attached to the first and fourth carbon atoms of the cyclohexene (B86901) ring.

The isomeric landscape of dimethylcyclohexenes is complex. For example, besides the 1,4-isomer, there are 1,2-, 1,3-, 1,5-, 1,6-, 3,5-, 3,6-, and 4,5-dimethylcyclohexene isomers, each with potential cis and trans stereoisomers depending on the substitution pattern. Quantitative analysis of mixtures of these isomers can be achieved through techniques like gas chromatography. nih.govacs.org

Below is a table detailing some of the isomers of dimethylcyclohexene:

| Isomer Name | Molecular Formula | Key Structural Features |

| 1,2-Dimethylcyclohexene (B155917) | C8H14 | Methyl groups on adjacent carbons of the double bond. |

| 1,3-Dimethylcyclohexene | C8H14 | One methyl group on a double-bond carbon, the other on an adjacent saturated carbon. |

| This compound | C8H14 | Methyl groups on a double-bond carbon and the carbon at the 4-position. |

| 3,4-Dimethylcyclohexene | C8H14 | Both methyl groups on saturated carbons, adjacent to each other. |

| cis-1,3-Dimethylcyclohexane | C8H16 | Saturated ring with both methyl groups on the same side of the ring. |

| trans-1,4-Dimethylcyclohexane | C8H16 | Saturated ring with methyl groups on opposite sides of the ring. fluorochem.co.ukresearchgate.net |

This table is not exhaustive but illustrates the diversity of dimethylcyclohexene isomers.

Historical and Current Trajectories in this compound Research

Historically, research on dimethylcyclohexenes has been integral to the broader study of cycloalkane and cycloalkene chemistry. Early investigations focused on understanding the fundamental principles of stereochemistry and conformational analysis. The interconversion between different chair and boat conformations of cyclohexane derivatives, including dimethylcyclohexanes, has been a classic topic of study. researchgate.net

Current research has expanded to leverage the unique properties of these molecules in various applications. For instance, dimethylcyclohexane isomers are used in studies of reaction mechanisms, such as C-H amination, where they serve as substrates to probe the stereoselectivity and reactivity of catalysts. ebi.ac.uk Kinetic studies of ring inversion in molecules like 1,4-dimethylcyclohexane (B1583520) dissolved in liquid-crystalline solutions provide detailed information about molecular dynamics. tandfonline.com Furthermore, derivatives of dimethylcyclohexene are being explored as components in the synthesis of advanced materials, such as molecular conductors. mdpi.com The catalytic hydrogenation of dimethylcyclohexene isomers is also a subject of interest for producing specific stereoisomers of dimethylcyclohexane.

Scope and Academic Relevance of Focused Investigations on this compound

Focused investigations on this compound are academically relevant for several reasons. The compound serves as a model system for studying the interplay of electronic and steric effects in chemical reactions. The presence of the double bond and the two methyl groups provides distinct reactive sites and stereochemical markers.

Its molecular formula is C8H14. nih.gov Research on this compound and its isomers contributes to a deeper understanding of:

Reaction Mechanisms: Probing the regioselectivity and stereoselectivity of addition reactions to the double bond.

Catalysis: Developing and testing new catalysts for hydrogenation and other transformations of substituted cycloalkenes. taylorandfrancis.com

Materials Science: Using it as a building block for polymers and other advanced materials with tailored properties. mdpi.com

Spectroscopy and Structural Analysis: Utilizing techniques like NMR spectroscopy to study its conformation and dynamics. tandfonline.comnih.gov

The study of this compound, therefore, is not an isolated pursuit but is interconnected with fundamental principles of organic chemistry and has implications for the development of new chemical technologies and materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

70688-47-0 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

1,4-dimethylcyclohexene |

InChI |

InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h3,8H,4-6H2,1-2H3 |

InChI Key |

KMGDYKOGDOVDCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=CC1)C |

Origin of Product |

United States |

Stereochemical Principles and Analysis of 1,4 Dimethylcyclohexene

Configurational Isomerism in 1,4-Dimethylcyclohexene

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. The analysis of such isomerism in this compound reveals key structural limitations imposed by its double bond.

cis- and trans-Isomers: Relative Orientation of Substituents

The concepts of cis and trans isomerism are fundamental to describing the spatial arrangement of substituents on a ring structure. In substituted cyclohexanes, such as 1,4-dimethylcyclohexane (B1583520), these terms denote whether the substituents are on the same side (cis) or opposite sides (trans) of the ring. doubtnut.cominfinitylearn.com However, in this compound, the presence of a double bond between carbons C1 and C2 fundamentally alters this possibility.

The methyl group at the C1 position is attached to an sp²-hybridized carbon, and its position is fixed relative to the plane of the double bond. The methyl group at the C4 position is on an sp³-hybridized carbon. Because one substituent is on a planar center (C1) and the other is on a tetrahedral center (C4), the rigid "above/below the ring" relationship that defines cis/trans isomerism in 1,4-dimethylcyclohexane does not apply to this compound. Therefore, this compound does not exist as distinct cis- and trans-isomers.

Chiral Centers and Enantiomeric Possibilities

A chiral center is typically a carbon atom bonded to four different groups, leading to non-superimposable mirror images known as enantiomers. stackexchange.com An analysis of the this compound structure for such centers is straightforward:

Carbon-1 (C1): This carbon is part of a double bond and is sp²-hybridized. As it is only bonded to three groups, it cannot be a chiral center.

Carbon-4 (C4): This carbon is bonded to a methyl group, a hydrogen atom, and two carbon pathways that form the ring. Following the paths around the ring from C4, the connection is (-CH₂-CH₂-C(CH₃)=) in one direction and (-CH₂-CH=C(CH₃)-) in the other. Due to a plane of symmetry that can pass through C1 and C4, these two pathways are identical. stackexchange.comchemicalforums.com

Since neither C1 nor C4 (nor any other carbon in the ring) is a chiral center, the this compound molecule is achiral. reddit.cominfinitylearn.com Consequently, it does not have an enantiomer and is not optically active.

Diastereomeric Relationships and Stereochemical Designations

Diastereomers are stereoisomers that are not mirror images of each other. study.com This class of isomerism typically requires the presence of two or more stereocenters in a molecule. As established in the previous section, this compound possesses no chiral centers. A stereocenter is a broader term for any atom that can give rise to stereoisomers upon the interchange of its substituents. reddit.comechemi.com While the C1 and C4 carbons in 1,4-dimethylcyclohexane are considered stereocenters that give rise to cis and trans diastereomers, this is not the case for this compound due to its inherent structure. brainly.comreddit.com

Because this compound is a single, achiral compound with no stereocenters, it does not have any diastereomers. The relationship between the cis and trans isomers of 1,4-dimethylcyclohexane is that they are diastereomers, a relationship that does not exist for the cyclohexene (B86901) analogue. study.comspcmc.ac.in

| Property | Analysis for this compound | Comparison with 1,4-Dimethylcyclohexane |

|---|---|---|

| cis/trans Isomerism | Not applicable due to C1=C2 double bond | Exists as cis and trans isomers doubtnut.com |

| Chiral Centers | None; molecule is achiral stackexchange.comchemicalforums.com | None; both cis and trans isomers are achiral study.com |

| Enantiomers | None | None |

| Diastereomers | None | cis and trans isomers are diastereomers of each other study.com |

Conformational Analysis of the Cyclohexene Ring System

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Preferred Conformations of Cyclohexenes (e.g., half-chair)

Due to the geometric constraints of the double bond, which requires four atoms (C1, C2, C6, and C3) to be in or near a single plane, the cyclohexene ring cannot adopt the low-energy chair conformation characteristic of cyclohexane (B81311). masterorganicchemistry.com Instead, it adopts a puckered conformation known as the half-chair . fiveable.meyoutube.com The half-chair conformation helps to relieve the angle and torsional strain that would be present in a planar structure. In this arrangement, the substituents on the sp³-hybridized carbons (C3, C4, C5, and C6) can be classified into pseudo-axial and pseudo-equatorial positions.

Conformational Dynamics and Ring Inversion in Substituted Cyclohexenes

Like cyclohexane, the cyclohexene ring is not static and undergoes a rapid conformational change known as ring inversion or a ring flip. scribd.comnih.gov For this compound, this process involves the interconversion of two equivalent half-chair conformations. During this flip, the pseudo-axial and pseudo-equatorial positions on the sp³ carbons are interchanged.

The methyl group at C4 will therefore exist in an equilibrium between a pseudo-axial and a pseudo-equatorial position. The fundamental principle of steric hindrance dictates that substituents prefer the less crowded position. libretexts.orglibretexts.org The pseudo-equatorial position is more spacious, minimizing unfavorable steric interactions with other atoms on the ring. In contrast, a pseudo-axial methyl group would experience steric strain from interactions with the axial hydrogens on the same side of the ring.

This preference for the equatorial position is a well-documented phenomenon in substituted cyclohexanes, where an axial methyl group incurs a steric strain of approximately 1.8 kcal/mol (or 7.6 kJ/mol). spcmc.ac.inlibretexts.orgoregonstate.edu While the exact energy values for the cyclohexene system differ, the principle remains the same: the conformer with the C4-methyl group in the pseudo-equatorial position is significantly more stable and will be the predominant form at equilibrium. The trans-isomer of 1,4-dimethylcyclohexane is about 7 kJ/mol more stable than the cis-isomer precisely because it can adopt a conformation where both methyl groups are equatorial. stereoelectronics.org

| Position of C4-Methyl Group | Relative Steric Strain | Relative Stability | Population at Equilibrium |

|---|---|---|---|

| Pseudo-axial | Higher (due to steric interactions) | Lower | Minor |

| Pseudo-equatorial | Lower | Higher | Major |

Influence of Methyl Substituents on Conformational Preferences and Energetics

The conformational preferences of this compound are primarily governed by the minimization of steric and torsional strain. The cyclohexene ring can exist as two principal interconverting half-chair conformers. In this dynamic equilibrium, the methyl group at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position.

The energetic favorability of one conformer over the other is significantly influenced by steric interactions, particularly allylic strain. Allylic strain, specifically A(1,3) strain, arises from the steric repulsion between a substituent on the double bond (the C1-methyl group) and a pseudo-axial substituent at the allylic C3 or C6 position. In the case of this compound, the critical interaction is between the C1-methyl group and the substituents at the C6 position. However, the more dominant factor is the steric strain involving the C4-methyl group.

When the C4-methyl group is in a pseudo-axial position, it experiences significant steric hindrance with the syn-axial hydrogen atoms. This interaction destabilizes the conformer. Conversely, the conformer where the C4-methyl group occupies a pseudo-equatorial position is generally more stable as it minimizes these unfavorable steric interactions.

Theoretical calculations, such as molecular mechanics (MM3), have been employed to quantify these energetic differences. While specific experimental values for this compound are not extensively documented in readily available literature, the principles of conformational analysis for substituted cyclohexenes provide a strong basis for these predictions. The energy difference between the pseudo-axial and pseudo-equatorial conformers is a key determinant of the conformational equilibrium of the molecule.

Table 1: Predicted Conformational Preferences and Strain Elements in this compound

| Conformer | C4-Methyl Position | Key Steric Interactions | Predicted Relative Stability |

| Half-Chair A | Pseudo-equatorial | Minimized 1,3-diaxial-like interactions | More Stable |

| Half-Chair B | Pseudo-axial | Significant steric strain with syn-axial hydrogens | Less Stable |

Computational and Experimental Approaches to Conformational Studies

The elucidation of the conformational preferences of molecules like this compound relies on a synergy between computational modeling and experimental verification.

Computational Approaches: Computational chemistry provides powerful tools to model the structure and energetics of different conformers.

Molecular Mechanics (MM): Force-field methods, such as MM3, are widely used to calculate the steric energies of different conformations. These calculations can predict geometries, relative energies of conformers, and the energy barriers for interconversion. For substituted cyclohexenes, these models account for torsional strain, van der Waals interactions, and dipole-dipole interactions to determine the most stable molecular arrangements.

Quantum Mechanics (QM): Higher-level ab initio and Density Functional Theory (DFT) calculations can provide more accurate electronic structures and energies. These methods are used to corroborate force-field results and to investigate more subtle electronic effects that may influence conformational preferences.

Experimental Approaches: Experimental techniques provide real-world data to validate and refine computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy is a primary tool for conformational analysis in solution. Chemical shifts, coupling constants (especially vicinal ³JHH values), and Nuclear Overhauser Effect (NOE) data can provide detailed information about the time-averaged conformation of the molecule. For instance, the magnitude of the coupling constant between protons on adjacent carbons is related to the dihedral angle between them (Karplus relationship), which can help in determining the ring's pucker and the orientation of substituents. Low-temperature NMR studies can sometimes "freeze out" the conformational equilibrium, allowing for the direct observation of individual conformers.

Gas-Phase Electron Diffraction (GED): This technique provides information about the molecular structure in the gas phase, free from intermolecular interactions that are present in condensed phases. GED data can be used to determine bond lengths, bond angles, and torsional angles, providing a detailed picture of the dominant conformer. The combination of GED data with computational modeling is a powerful approach to accurately determine the geometry of the most stable conformer.

While specific, detailed research findings from these methods exclusively for this compound are sparse in the public domain, the application of these standard techniques to analogous substituted cyclohexenes forms the basis of our understanding of its stereochemistry.

Advanced Synthetic Methodologies for 1,4 Dimethylcyclohexene and Its Functionalized Derivatives

Stereoselective and Regioselective Synthetic Strategies

Achieving high levels of selectivity is paramount in modern organic synthesis to maximize the yield of the desired isomer and minimize complex purification steps. For substituted cyclohexenes, this involves controlling both the position of the double bond (regioselectivity) and the spatial arrangement of substituents (stereoselectivity).

Development of Novel Catalytic Systems for Alkene Formation

The formation of the endocyclic double bond in 1,4-dimethylcyclohexene from precursors like 1,4-dimethylcyclohexanols is a critical step where catalysis plays a key role. Research has focused on moving beyond traditional strong acid catalysis, which can lead to side reactions and poor selectivity, towards more sophisticated catalytic systems.

Modern approaches employ metal-based or organocatalytic systems that can operate under milder conditions, offering greater control over the reaction. For instance, transition metal complexes can facilitate dehydration reactions through mechanisms that avoid carbocationic intermediates, thus preventing skeletal rearrangements and controlling the position of the newly formed double bond. The choice of metal and ligand is crucial for directing the regioselectivity of the elimination.

Table 1: Comparison of Catalytic Systems for Alkene Synthesis from Alcohols

| Catalyst Type | Typical Reagents | Operating Conditions | Advantages | Potential Application to this compound |

|---|---|---|---|---|

| Brønsted Acids | H₂SO₄, H₃PO₄ | High Temperature | Inexpensive, simple | Prone to isomerization, low regioselectivity |

| Lewis Acids | AlCl₃, BF₃·OEt₂ | Moderate Temperature | Can activate hydroxyl group | Improved selectivity over Brønsted acids |

| Transition Metal Complexes | Rh(I), Ru(II), Pd(0) complexes | Mild Temperature | High selectivity, functional group tolerance | Precise control over double bond placement |

| Organocatalysts | Phosphine-based, N-heterocyclic carbenes | Mild Temperature | Metal-free, low toxicity | High potential for regioselective synthesis |

Detailed research findings indicate that systems involving late transition metals can offer predictable outcomes based on the coordination environment of the metal center. By tuning the electronic and steric properties of the ligands, chemists can favor the formation of the thermodynamically more stable this compound over other isomers like 1,2-dimethylcyclohexene (B155917).

Enantioselective Synthesis Routes to Chiral Dimethylcyclohexene Derivatives

While this compound itself is achiral, the introduction of additional functional groups can create stereocenters, leading to chiral derivatives. The enantioselective synthesis of such compounds is of significant interest, particularly for applications in pharmaceuticals and materials science. mdpi.comuva.es Asymmetric catalysis is the cornerstone of these synthetic routes, enabling the production of a single enantiomer from a prochiral starting material.

Strategies often involve asymmetric versions of classic reactions, such as the Diels-Alder reaction, asymmetric hydrogenation, or enantioselective allylic functionalization. For example, a chiral Lewis acid catalyst could be used to control the facial selectivity of a cycloaddition reaction that forms the cyclohexene (B86901) ring, thereby setting the stereochemistry of the methyl groups and other substituents in a single, highly controlled step. mdpi.com

Optimization of Reaction Conditions for Controlled Product Distribution

Even with an optimal catalyst, the distribution of products can be highly sensitive to reaction conditions. researchgate.net The systematic optimization of parameters such as temperature, solvent, pressure, and reactant concentration is crucial for maximizing the yield and selectivity of the desired product. scielo.br

For the synthesis of this compound, a key challenge is often preventing its isomerization to other, more stable, substituted cyclohexenes. The choice of solvent can influence reaction pathways; polar aprotic solvents might favor one mechanism, while nonpolar solvents favor another. Similarly, lower temperatures often increase selectivity by favoring the kinetically controlled product over the thermodynamically favored one. Design of Experiments (DoE) is a powerful statistical tool used in modern chemistry to efficiently explore the reaction parameter space and identify the optimal conditions for a given transformation. researchgate.net

Table 2: Illustrative Optimization of a Dehydration Reaction to this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Yield of 1,4-isomer (%) | Yield of other isomers (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ | Toluene | 110 | 65 | 35 |

| 2 | H₂SO₄ | Dioxane | 100 | 70 | 30 |

| 3 | Ni(ClO₄)₂ | Acetonitrile | 80 | 85 | 15 |

| 4 | RhCl₃ | Acetonitrile | 60 | 92 | 8 |

This hypothetical data illustrates how changing from a strong acid to a transition metal catalyst and optimizing the solvent and temperature can significantly improve the selective formation of the target this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to synthetic planning. fq-unam.orgmdpi.com This involves using renewable resources, minimizing waste, and employing safer reaction media. ijnc.irjddhs.com

Utilization of Renewable Feedstocks and Bio-based Precursors

Traditionally, the precursors for cyclic hydrocarbons are derived from petrochemicals. A greener approach involves utilizing feedstocks derived from biomass. australiansciencejournals.comblazingprojects.com Terpenes, which are naturally abundant hydrocarbons produced by plants, represent a key class of renewable starting materials. Limonene (B3431351), for instance, is a readily available terpene that possesses a dimethyl-substituted cyclohexene core. Through selective catalytic transformations, such as isomerization and hydrogenation, it is feasible to convert limonene into this compound.

Another avenue is the conversion of cellulose (B213188) or other biomass-derived platform molecules. nih.gov Research has demonstrated routes to produce cyclic ketones from cellulose, which can then be further elaborated through alkylation and reduction/elimination sequences to yield the target molecule. nih.govresearchgate.net These bio-based routes not only reduce reliance on fossil fuels but also can introduce functionality that is leveraged in subsequent synthetic steps. ucl.ac.uk

Solvent-Free and Environmentally Benign Reaction Media

Organic solvents are a major contributor to the waste and environmental impact of chemical synthesis. Consequently, there is a strong drive to develop solvent-free reaction conditions or to replace conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. cmu.edu

Design of Recyclable and Heterogeneous Catalysts

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the context of this compound synthesis and functionalization, research has focused on solid catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Heterogeneous catalysts offer distinct advantages over their homogeneous counterparts, including simplified product purification and minimized catalyst leaching into the product stream. nih.gov For reactions involving cyclohexene derivatives, various materials have been explored as robust catalyst supports. These include silica, metal-organic frameworks (MOFs), and porous organic polymers (POPs). mdpi.comresearchgate.net These supports can be functionalized with active catalytic species, such as metal nanoparticles or organocatalytic moieties, to direct specific chemical transformations.

Recent advancements have highlighted the use of silica-supported ammonium (B1175870) iodide salts and 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ammonium salts as effective and recyclable heterogeneous organo-catalysts in the synthesis of cyclic carbonates from CO2 and epoxides, a reaction class that can be conceptually extended to the functionalization of cyclohexene derivatives. mdpi.com For instance, a silica-supported 4-pyrrolidinopyridinium iodide has been shown to be an effective catalyst for such transformations. mdpi.com

Furthermore, the design of magnetic catalysts represents a promising strategy for easy catalyst recovery. researchgate.net While specific examples for the direct synthesis of this compound using these advanced catalysts are not extensively documented in readily available literature, the principles from related cyclohexene functionalizations can be applied. For example, supported palladium catalysts are widely used for hydrogenation and dehydrogenation reactions, which could be integral to synthetic routes leading to or starting from this compound. youtube.com The key to designing effective recyclable catalysts lies in the stable anchoring of the active sites to the support and ensuring the support's stability under the reaction conditions.

| Catalyst Type | Support Material | Key Features | Potential Application for this compound |

| Supported Metal Nanoparticles | Silica, MOFs, POPs | High surface area, tunable porosity, ease of separation | Synthesis via selective hydrogenation/dehydrogenation pathways |

| Supported Organocatalysts | Silica | Metal-free, mild reaction conditions, recyclable | Functionalization of the double bond |

| Magnetic Catalysts | Iron Oxide Core | Facile separation using an external magnetic field | Various synthetic transformations |

Application of this compound as a Versatile Synthetic Intermediate

Precursors to Saturated Dimethylcyclohexane Analogs via Hydrogenation

Catalytic hydrogenation of this compound is a fundamental transformation that yields 1,4-dimethylcyclohexane (B1583520), a saturated alicyclic hydrocarbon. This reaction typically proceeds with high efficiency in the presence of a heterogeneous catalyst, most commonly a noble metal such as platinum, palladium, or nickel, supported on a high-surface-area material like activated carbon. youtube.comchegg.com The hydrogenation process involves the addition of two hydrogen atoms across the double bond of the cyclohexene ring, resulting in the formation of a cyclohexane (B81311) ring.

The stereochemical outcome of the hydrogenation of this compound is of particular interest as it can lead to a mixture of cis- and trans-1,4-dimethylcyclohexane isomers. askfilo.comchegg.comdoubtnut.com The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. For instance, certain catalysts may favor the delivery of hydrogen from one face of the double bond, leading to a higher proportion of one stereoisomer.

The resulting 1,4-dimethylcyclohexane isomers are valuable as solvents and as intermediates in the synthesis of more complex organic molecules and polymers. smolecule.com The distinct spatial arrangements of the methyl groups in the cis and trans isomers can influence the physical and chemical properties of downstream products.

| Catalyst | Support | Substrate | Product(s) | Observations |

| Platinum oxide (PtO2) | - | 1,2-dimethylcyclohexene | cis-1,2-dimethylcyclohexane | Illustrates stereoselectivity in a related system. chegg.com |

| Palladium on Carbon (Pd/C) | Carbon | This compound | Mixture of cis- and trans-1,4-dimethylcyclohexane | Common outcome for this type of hydrogenation. askfilo.comchegg.com |

| Raney Nickel (Raney Ni) | - | This compound | Mixture of cis- and trans-1,4-dimethylcyclohexane | An alternative, cost-effective catalyst. chegg.com |

Building Block for Complex Alicyclic Structures

This compound serves as a valuable starting material for the construction of more intricate alicyclic and polycyclic frameworks. Its inherent reactivity, centered at the carbon-carbon double bond, allows for a variety of transformations to introduce new functional groups and build molecular complexity. The cyclohexene core is a common motif in a wide array of bioactive natural products and pharmaceutical agents, making derivatives of this compound attractive targets for synthesis. mdpi.comnih.gov

One of the primary applications of cyclohexene derivatives in the synthesis of complex structures is their participation in cycloaddition reactions. While specific examples involving this compound are not extensively detailed, the general reactivity of substituted cyclohexenes suggests its potential as a dienophile or as a precursor to a diene in Diels-Alder reactions, leading to the formation of bicyclic systems.

Furthermore, the double bond in this compound can be subjected to various addition reactions, such as epoxidation, dihydroxylation, and halogenation, to introduce functional handles that can be further elaborated. These functionalized cyclohexane derivatives can then be used as key intermediates in the synthesis of natural products or their analogues. The synthesis of bioactive pyrazole (B372694) derivatives has been shown to incorporate cyclohexene moieties, highlighting the importance of this structural unit in medicinal chemistry. mdpi.com

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. These approaches are hallmarks of green and sustainable chemistry, as they often reduce the number of synthetic steps, minimize waste, and save time and resources.

While the direct participation of this compound in well-documented cascade or multicomponent reactions is not prominently reported, its structural features make it a plausible candidate for such transformations. Substituted cyclohexenes, in general, can be involved in MCRs for the synthesis of diverse heterocyclic scaffolds. nih.govwindows.netresearchgate.netresearchgate.net For example, the double bond of a cyclohexene derivative could act as a reactive component in a sequence of reactions involving other starting materials to rapidly assemble complex molecular architectures.

The development of metal-catalyzed cascade reactions has opened up new avenues for the synthesis of polycyclic compounds. nih.govresearchgate.netrsc.orgamanote.com It is conceivable that this compound could be employed in such sequences, for instance, in a reaction cascade initiated by the activation of an allylic C-H bond or by the coordination of the double bond to a metal center, followed by subsequent bond-forming events. The exploration of this compound in such advanced synthetic methodologies remains a promising area for future research.

Mechanistic Investigations of 1,4 Dimethylcyclohexene Transformations

Catalytic Reaction Mechanisms

Catalytic hydrogenation is a fundamental reaction in organic chemistry that involves the addition of hydrogen across a double or triple bond, effectively reducing the unsaturation of the molecule. In the context of 1,4-dimethylcyclohexene, this process converts the alkene into the corresponding alkane, 1,4-dimethylcyclohexane (B1583520). The reaction is typically carried out in the presence of a metal catalyst, such as platinum, palladium, or nickel.

The mechanism of catalytic hydrogenation is heterogeneous, occurring on the surface of the metal catalyst. Dihydrogen gas (H₂) first adsorbs onto the metal surface, where the H-H bond is weakened. The alkene, in this case, this compound, also coordinates to the metal surface. The two hydrogen atoms are then delivered to the same face of the double bond in a stepwise manner. This mode of addition is known as syn addition, and it is a key stereochemical feature of this reaction. youtube.comyoutube.com

Due to this syn addition, the catalytic hydrogenation of 1,2-dimethylcyclohexene (B155917) results in the formation of cis-1,2-dimethylcyclohexane. ucla.edu Applying this principle to this compound, the two hydrogen atoms add to the same side of the cyclohexene (B86901) ring, leading to the formation of cis-1,4-dimethylcyclohexane as the major product. The stereospecificity of this reaction is a direct consequence of the concerted or near-concerted addition of hydrogen atoms from the catalyst surface. youtube.com

| Reactant | Catalyst | Reagent | Product | Stereochemistry |

|---|---|---|---|---|

| This compound | Platinum (Pt), Palladium (Pd), or Nickel (Ni) | H₂ | cis-1,4-Dimethylcyclohexane | Syn addition |

The oxidative functionalization of alkenes allows for the introduction of oxygen-containing functional groups, significantly increasing the chemical complexity of a molecule. For this compound, various oxidative transformations can be envisioned, drawing from established mechanisms for similar cyclic alkenes.

One common oxidative functionalization is epoxidation, which involves the conversion of the double bond into an epoxide. This is often achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is concerted, with the peroxy acid delivering an oxygen atom to the double bond. For this compound, this would yield 1,4-dimethyl-7-oxabicyclo[4.1.0]heptane.

Another important oxidative reaction is dihydroxylation, which adds two hydroxyl groups across the double bond. The stereochemical outcome of this reaction depends on the reagents used. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). This would result in the formation of cis-1,4-dimethylcyclohexane-1,2-diol. Conversely, anti-dihydroxylation can be accomplished through the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide, yielding trans-1,4-dimethylcyclohexane-1,2-diol.

Furthermore, studies on the oxidation of related saturated hydrocarbons, such as cyclohexane (B81311) and methylcyclohexane, have been conducted using manganese(III) complexes in the presence of trichloroisocyanuric acid (TCCA). mdpi.com These reactions have been shown to produce a mixture of chlorinated and oxidized products. mdpi.com For instance, the oxidation of methylcyclohexane yielded products including 3-methylcyclohexene and 1-methylcyclohexene. mdpi.com This suggests that under similar conditions, this compound could undergo complex oxidative pathways, potentially involving radical intermediates.

Transition metal-catalyzed reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often through the activation of otherwise inert C-H bonds. nih.govnih.gov While specific applications to this compound are not extensively documented, the general principles of these mechanisms can be applied to predict potential transformations.

C-H activation involves the cleavage of a C-H bond by a transition metal complex, forming a metal-carbon bond. dmaiti.comrsc.org This intermediate can then react with a variety of coupling partners. For this compound, there are several types of C-H bonds that could potentially be activated: vinylic, allylic, and aliphatic.

Allylic C-H Activation: The C-H bonds on the carbons adjacent to the double bond (the allylic positions) are often more reactive. A transition metal catalyst could selectively activate one of these allylic C-H bonds, allowing for the introduction of a new functional group at this position. This strategy is attractive for its ability to functionalize the molecule without altering the double bond.

Vinylic C-H Activation: Direct functionalization of the C-H bonds on the double bond is also possible, though often more challenging. This would lead to the formation of a substituted cyclohexene.

These C-H activation strategies can be coupled with various reaction partners, such as aryl halides (in Suzuki or Heck-type couplings), alkynes, or other alkenes, to form new C-C bonds. chemrxiv.org The choice of catalyst, ligand, and reaction conditions is crucial in determining the regioselectivity and efficiency of these transformations. dmaiti.com Such methods provide a direct and atom-economical way to elaborate the structure of this compound. nih.gov

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by a reorganization of π and σ bonds without the involvement of ionic or radical intermediates.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org The cyclohexene core of this compound is itself a product of a Diels-Alder reaction. For this compound to participate in a Diels-Alder reaction, it would most likely act as the dienophile. However, for a dienophile to be reactive, it typically needs to be electron-deficient, often bearing electron-withdrawing groups. Since this compound has electron-donating methyl groups, it is not a particularly reactive dienophile under normal conditions.

A more relevant pericyclic reaction involving the cyclohexene moiety is the retro-Diels-Alder reaction . This is the microscopic reverse of the Diels-Alder reaction and is favored at high temperatures. wikipedia.org For this compound to undergo a retro-Diels-Alder reaction, it would need to decompose into a conjugated diene and a dienophile. The specific diene and dienophile formed would depend on the fragmentation pattern. For instance, a hypothetical retro-Diels-Alder reaction of this compound could yield isoprene and ethylene, or other combinations depending on the bond cleavages.

| Reactant | Reaction Type | Potential Products |

|---|---|---|

| This compound | Retro-Diels-Alder | Isoprene + Ethylene |

It is important to note that the conditions required for a retro-Diels-Alder reaction of a simple alkyl-substituted cyclohexene are typically harsh, and other decomposition pathways may compete.

Sigmatropic rearrangements are unimolecular pericyclic reactions where a σ-bond migrates across a π-system. uniurb.itlibretexts.org These reactions are classified by the notation [i,j], where i and j are the number of atoms over which the σ-bond migrates. A common type of sigmatropic rearrangement is the youtube.comuniurb.it-hydride shift. In the context of this compound, a youtube.comuniurb.it-hydride shift would involve the migration of a hydrogen atom from one of the allylic positions to the other end of the π-system. This would result in an isomeric dimethylcyclohexene. However, the geometry of the cyclohexene ring may not be optimal for the cyclic transition state required for such a rearrangement.

Electrocyclic reactions are another class of pericyclic reactions that involve the formation or breaking of a σ-bond at the ends of a conjugated π-system, leading to the closure or opening of a ring. uniurb.itoxfordsciencetrove.com For this compound, a relevant electrocyclic reaction would be a ring-opening reaction. This would involve the cleavage of the σ-bond between the two sp³-hybridized carbons in the ring that are allylic to the double bond, resulting in the formation of a conjugated diene. This process would convert the six-membered ring into a linear, or more accurately, an acyclic conjugated system. Such ring-opening reactions are typically governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on whether the reaction is initiated by heat or light. youtube.com For the ring-opening of a cyclohexene derivative, a significant amount of energy would be required to overcome the stability of the six-membered ring.

Electrophilic and Nucleophilic Addition Mechanisms to the Double Bond

The reactivity of the carbon-carbon double bond in this compound is dominated by electrophilic addition reactions. The π bond, a region of high electron density, acts as a nucleophile, attacking electron-deficient species (electrophiles). pressbooks.pubopenstax.org

The general mechanism for electrophilic addition, for instance with a hydrogen halide like HBr, proceeds in two main steps. pressbooks.pubopenstax.orglibretexts.org First, the π electrons of the alkene attack the electrophilic proton of HBr. This initial step is the slowest and therefore the rate-determining step of the reaction. pressbooks.pubchemistrysteps.com It results in the formation of a new carbon-hydrogen σ bond and a carbocation intermediate on the other carbon of the original double bond. libretexts.orglibretexts.org In the second, faster step, the nucleophilic bromide ion (Br⁻) attacks the electrophilic carbocation, forming a new carbon-bromine bond and yielding the final addition product. pressbooks.pubopenstax.orglibretexts.org

For this compound, the double bond is tetrasubstituted and symmetrical. The initial protonation can occur at either C1 or C2, but due to the molecule's symmetry, both pathways lead to the formation of the same stable tertiary carbocation at the other carbon.

In contrast, direct nucleophilic addition to the double bond of this compound is not a favorable process. Alkenes are inherently electron-rich and thus repel nucleophiles. Nucleophilic addition to a double bond typically requires the presence of a strong electron-withdrawing group conjugated with the alkene, which is not the case for this compound.

Regioselectivity and Stereoselectivity in Addition Processes

Regioselectivity refers to the preference for one direction of bond formation over another, leading to specific constitutional isomers. pdx.edu In the addition of unsymmetrical reagents to alkenes, Markovnikov's rule is often followed. The rule states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms, which results in the formation of the most stable carbocation intermediate. pdx.edulumenlearning.com For this compound, the double bond is symmetrically substituted, so the addition of a proton to either carbon (C1 or C2) results in the formation of the same tertiary carbocation. Consequently, only one constitutional isomer is formed, making the discussion of regioselectivity based on Markovnikov's rule less critical than for unsymmetrical alkenes.

Stereoselectivity , the preferential formation of one stereoisomer over another, is a crucial aspect of addition reactions to this compound. The planar nature of the double bond allows reagents to attack from either the top or bottom face.

Syn-Addition : In catalytic hydrogenation, both hydrogen atoms add to the same face of the double bond. pdx.edu This is known as syn-addition. The reaction of this compound with H₂ over a metal catalyst (like Pt, Pd, or Ni) results in the formation of cis-1,4-dimethylcyclohexane. pdx.eduyoutube.com

Anti-Addition : The addition of halogens, such as bromine (Br₂), typically proceeds through an anti-addition mechanism. The reaction involves the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.co.uk The subsequent attack by a bromide ion occurs from the opposite face of the ring, resulting in the two bromine atoms being added to opposite sides of the original double bond. This leads to the formation of trans-1,2-dibromo-1,4-dimethylcyclohexane.

| Reagent | Mechanism Type | Major Product |

|---|---|---|

| H₂/Pd, C | Syn-addition | cis-1,4-Dimethylcyclohexane |

| Br₂ | Anti-addition | trans-1,2-Dibromo-1,4-dimethylcyclohexane |

Reaction Kinetics and Transition State Analysis

The kinetics of electrophilic addition to an alkene are typically second-order, with the rate depending on the concentrations of both the alkene and the electrophile (rate = k[Alkene][HX]). libretexts.org The reaction proceeds through a multi-step mechanism involving a high-energy carbocation intermediate. pressbooks.pubopenstax.org

The energy profile of the reaction shows two transition states, corresponding to the two steps of the mechanism. The first step, the formation of the carbocation, has a higher activation energy (ΔG‡) than the second step and is therefore the rate-determining step. pressbooks.pubopenstax.org

| Carbocation Type | Relative Stability | Example Structure |

|---|---|---|

| Methyl | Least Stable | CH₃⁺ |

| Primary (1°) | ↓ | R-CH₂⁺ |

| Secondary (2°) | ↓ | R₂-CH⁺ |

| Tertiary (3°) | Most Stable | R₃-C⁺ |

According to the Hammond Postulate, the structure of the transition state for a given step resembles the species (reactant, intermediate, or product) to which it is closest in energy. Since the formation of the carbocation is an endergonic step, the transition state will resemble the high-energy carbocation intermediate. The stability of the carbocation is paramount; more substituted carbocations are more stable due to hyperconjugation and inductive effects. The reaction of this compound proceeds readily because it forms a stable tertiary carbocation, lowering the activation energy of the rate-determining step compared to alkenes that would form less stable primary or secondary carbocations. lumenlearning.com

Radical Reactions and Mechanistic Pathways

In addition to ionic mechanisms, this compound can undergo transformations via radical pathways. These reactions are characterized by intermediates with unpaired electrons and typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps.

Allylic Bromination : A key radical reaction for alkenes is allylic substitution. When this compound is treated with N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator, substitution occurs at the allylic position (the carbon adjacent to the double bond) rather than addition across the double bond. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds as follows:

Initiation : Light or heat initiates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). chemistrysteps.com

Propagation :

The bromine radical abstracts an allylic hydrogen from this compound. This step is favorable because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over two carbons. chemistrysteps.com

The allylic radical then reacts with a molecule of Br₂ (present in low concentration, generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. libretexts.orgchemistrysteps.com

Termination : The reaction is terminated when two radicals combine.

Radical Addition of HBr : In the presence of peroxides (ROOR), the addition of HBr to this compound proceeds via a radical mechanism and exhibits anti-Markovnikov regioselectivity. chemistrysteps.comyoutube.com

The mechanism involves:

Initiation : Peroxides are homolytically cleaved by heat to form alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.com

Propagation :

The bromine radical adds to the double bond. This addition occurs at the carbon that results in the formation of the most stable carbon radical. For this compound, addition of the Br• to either C1 or C2 will produce a tertiary radical on the adjacent carbon. masterorganicchemistry.com

This tertiary carbon radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical. chemistrysteps.com

Termination : The chain reaction is terminated by the combination of any two radical species.

The key difference determining the regioselectivity between the ionic and radical addition of HBr is the species that adds first: in the ionic mechanism, H⁺ adds first to form the most stable carbocation, while in the radical mechanism, Br• adds first to form the most stable carbon radical. chemistrysteps.com

Computational Chemistry and Theoretical Characterization of 1,4 Dimethylcyclohexene

Density Functional Theory (DFT) Studies

Detailed DFT studies specifically investigating the electronic structure, bonding, and spectroscopic parameters of 1,4-dimethylcyclohexene are not readily found in published research. While general principles of DFT would be applicable to this molecule, specific computational results are not available to populate the following subsections.

A comprehensive analysis of the electronic structure and bonding of this compound, including orbital interactions and charge distribution as determined by DFT, has not been specifically reported.

While experimental Infrared (IR) spectra for this compound are available through databases such as the National Institute of Standards and Technology (NIST), DFT calculations to predict and interpret these spectra are not documented in research literature. Similarly, detailed computational studies predicting its Nuclear Magnetic Resonance (NMR) parameters are absent.

The prediction of chemical reactivity and selectivity indices for this compound using conceptual DFT, which would provide insights into its electrophilic and nucleophilic sites, has not been a subject of focused computational investigation.

Although this compound undoubtedly participates in various chemical reactions, detailed computational explorations of its reaction mechanisms and the associated transition states using DFT are not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The dynamic behavior of this compound, which would be elucidated through Molecular Dynamics simulations, remains largely unexplored from a computational standpoint.

In contrast to the extensive conformational analysis performed on cis- and trans-1,4-dimethylcyclohexane, similar studies on this compound are lacking. The half-chair and boat conformations of the cyclohexene (B86901) ring, influenced by the two methyl substituents, have not been subjected to detailed conformational sampling to determine their relative energies and construct a free energy landscape. Such studies would be crucial for understanding the molecule's flexibility and the populations of its various conformers at different temperatures.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions and the effects of the surrounding solvent. While specific computational studies on the intermolecular interaction energies of this compound dimers are not extensively documented in the literature, general principles of non-covalent interactions for similar hydrocarbons provide a qualitative understanding. The primary intermolecular forces at play for a non-polar hydrocarbon like this compound are London dispersion forces. The strength of these interactions is dependent on the surface area and polarizability of the molecule.

Solvent effects can significantly influence the conformational equilibrium and reactivity of this compound. The impact of a solvent on a solute can be computationally modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.

A key parameter in understanding solvent effects is the solvent-accessible surface area (SASA) . The SASA is the surface area of a molecule that is accessible to a solvent and is crucial for understanding the thermodynamics of solvation nih.govwikipedia.org. A larger SASA generally implies a greater interaction with the solvent. The SASA for this compound can be calculated computationally, and this value would be expected to change with different conformations of the molecule, thereby influencing their relative stability in solution. For non-polar solutes in polar solvents, a smaller SASA is generally favored to minimize the disruption of the solvent's hydrogen-bonding network.

While detailed research on this compound is limited, studies on analogous cyclohexane (B81311) derivatives have shown that the conformational preferences can be altered by the solvent environment. For instance, the diequatorial conformer of a disubstituted cyclohexane is often favored in solution due to reduced steric hindrance and more favorable solvation.

High-Level ab initio and Composite Quantum Mechanical Methods

To obtain highly accurate theoretical predictions of molecular properties, high-level ab initio and composite quantum mechanical methods are employed. These methods provide a rigorous and reliable framework for studying the energetic and electronic properties of molecules like this compound.

Accurate Energy Calculations for Isomers and Conformers

For 1,4-dimethylcyclohexane (B1583520), computational studies have utilized methods such as Møller-Plesset perturbation theory (MP2), coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), and composite methods like the Gaussian-n (Gn) theories (e.g., G4) to refine the potential energy surfaces and determine the relative energies of different conformers researchgate.netresearchgate.net. These high-level calculations are crucial for obtaining benchmark-quality data that can be used to validate more computationally efficient methods like Density Functional Theory (DFT).

For cis- and trans-1,4-dimethylcyclohexane, the relative energies of the conformers are determined by the interplay of steric interactions, particularly 1,3-diaxial interactions. The diequatorial conformer of the trans isomer is generally found to be the most stable. Computational models have been used to quantify these energy differences oregonstate.edu. It is important to note that the presence of the double bond in this compound will alter the geometry and energetics of the ring, leading to different conformational preferences compared to its saturated counterpart. The half-chair is a common conformation for cyclohexene and its derivatives.

Below is a table summarizing typical relative energies for conformers of 1,4-dimethylcyclohexane, which can serve as an illustrative example of the kind of data obtained from high-level calculations.

| Isomer/Conformer | Relative Energy (kcal/mol) |

| trans-1,4-dimethylcyclohexane (diequatorial) | 0.00 |

| cis-1,4-dimethylcyclohexane (axial-equatorial) | 1.76 |

| trans-1,4-dimethylcyclohexane (diaxial) | ~3.6 |

Note: These values are for 1,4-dimethylcyclohexane and are provided for illustrative purposes. The actual relative energies for this compound would differ due to the presence of the double bond.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity wisdomlib.org. These descriptors are powerful tools in computational chemistry for understanding and predicting the behavior of molecules in chemical reactions. For this compound, several key descriptors can be calculated to predict its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule schrodinger.comirjweb.com. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Density Functional Theory (DFT). These include:

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A harder molecule has a larger HOMO-LUMO gap and is less reactive researchgate.net.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more polarizable and generally more reactive researchgate.net.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential, which is the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is a good indicator of electrophilic character.

While specific calculated values for this compound are not readily found in the literature, the following table illustrates the type of data that would be obtained from such a computational study.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron donating ability |

| LUMO Energy (ELUMO) | - | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Reactivity, Kinetic Stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Polarizability, Reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron attracting ability |

The double bond in this compound is the most likely site for electrophilic attack, and the values of these quantum chemical descriptors would provide quantitative insight into its reactivity towards various reagents.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of 1,4-dimethylcyclohexene would be expected to show a series of characteristic absorption bands corresponding to the vibrations of the cyclohexene (B86901) ring and the methyl groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on typical ranges for similar structures and are not from experimental data for this compound.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| =C-H Stretch | 3000 - 3100 | Medium | Medium |

| C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Strong | Strong |

| C=C Stretch | 1640 - 1680 | Medium-Weak | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |

| CH₃ Asymmetric Bending | ~1450 | Medium | Medium |

| CH₃ Symmetric Bending | ~1375 | Medium | Medium |

| =C-H Out-of-Plane Bend | 675 - 1000 | Strong | Weak |

Cyclohexene Ring Vibrations:

The C=C stretching vibration would give rise to a characteristic band in the region of 1640-1680 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration.

The =C-H stretching vibrations of the olefinic protons would appear above 3000 cm⁻¹.

The C-H stretching vibrations of the methylene (B1212753) groups in the ring would be observed in the 2850-3000 cm⁻¹ region.

Various ring deformation and bending vibrations would occur in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Methyl Group Vibrations:

The C-H stretching vibrations of the methyl groups would also fall in the 2850-3000 cm⁻¹ range.

Characteristic asymmetric and symmetric C-H bending (deformation) vibrations for the methyl groups would be expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The vibrational frequencies of a molecule are sensitive to its conformation. Different conformers of this compound would have slightly different vibrational spectra. By carefully analyzing the IR and Raman spectra, it may be possible to identify bands that are characteristic of specific conformers.

Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound. Upon ionization, typically through electron ionization (EI), the molecule fragments in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-resolution mass spectrometry (HRMS) is a critical technique for distinguishing between isomers of dimethylcyclohexene, which all share the same nominal mass-to-charge ratio (m/z). By providing highly accurate mass measurements, HRMS can differentiate between compounds with the same integer mass but different elemental compositions. While this compound and its isomers, such as 1,2-dimethylcyclohexene (B155917), have the same molecular formula (C8H14) and therefore the same exact mass, HRMS is crucial in confirming this elemental composition with a high degree of certainty, ruling out other potential molecular formulas.

The theoretical exact mass of this compound (C8H14) can be calculated as follows:

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Total | 110.10955 |

An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the molecular formula C8H14. While HRMS alone cannot distinguish between positional isomers like 1,4- and 1,2-dimethylcyclohexene, it plays a vital role in confirming the elemental composition, which is a prerequisite for subsequent structural elucidation through fragmentation analysis.

Differentiation between these isomers often relies on the subtle differences in their fragmentation patterns upon analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). The separation of isomers by the gas chromatography column prior to mass analysis allows for the acquisition of individual mass spectra, whose fragmentation patterns can then be compared.

Fragmentation Studies for Structural Characterization

The fragmentation of this compound under electron ionization provides key structural information. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio, which reveals the characteristic fragments of the molecule. For cyclic alkenes like dimethylcyclohexenes, a common fragmentation pathway is the retro-Diels-Alder reaction. jove.com

While a publicly available, experimentally verified mass spectrum specifically for this compound is not readily found in major databases, the fragmentation patterns of its isomers, such as 1,2-dimethylcyclohexene, can provide insights into the expected fragmentation. The mass spectrum of 1,2-dimethylcyclohexene shows a prominent molecular ion peak (M+) at m/z 110, corresponding to the molecular weight of the compound. The loss of a methyl group (CH3•) results in a significant fragment at m/z 95. Further fragmentation leads to a series of smaller ions that are characteristic of the cyclohexene ring structure.

Based on the general principles of mass spectrometry of cyclic alkenes, the following table outlines the expected major fragments for this compound:

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 110 | [C8H14]+• | - | Molecular Ion |

| 95 | [C7H11]+ | CH3• | Loss of a methyl group |

| 81 | [C6H9]+ | C2H5• | Loss of an ethyl group or successive losses |

| 67 | [C5H7]+ | C3H7• | Further fragmentation of the ring |

It is important to note that the relative intensities of these fragments would be key to distinguishing this compound from its isomers. The position of the methyl groups influences the stability of the resulting carbocations and radical species, leading to variations in the abundance of specific fragment ions. For instance, the likelihood of certain retro-Diels-Alder fragmentations may differ between isomers, providing a basis for their differentiation.

Emerging Research Frontiers and Potential Applications in Advanced Materials Science

Investigation as Monomers in Specialized Polymer Synthesis

The incorporation of cyclic monomers is a well-established strategy for modifying the properties of polymers. The rigid structure of the cyclohexene (B86901) ring makes 1,4-Dimethylcyclohexene an attractive candidate for creating polymers with enhanced thermal and mechanical characteristics.

The polymerization of cyclohexene derivatives is a subject of detailed study, though direct ring-opening polymerization (ROP) of the cyclohexene ring itself is generally considered thermodynamically unfavorable due to its low ring strain. nih.gov However, this limitation has spurred research into alternative polymerization strategies.

One promising approach is Alternating Ring-Opening Metathesis Polymerization (AROMP) . While the homopolymerization of a low-strain monomer like cyclohexene is difficult, it can be incorporated into copolymers by alternating it with a high-strain monomer. nih.gov This suggests a potential pathway for integrating this compound into polymer chains, allowing its structural features to be imparted to the final material.

In contrast, derivatives of cyclohexene that possess greater ring strain, such as cyclohexene oxide or trans-1,4-cyclohexadiene carbonate, readily undergo ROP. rsc.orgmdpi.comresearchgate.net The study of these related compounds provides valuable insight into the catalysts and conditions that could potentially be adapted for specialized reactions involving this compound, should a suitable comonomer or reaction pathway be devised.

Table 1: Polymerization Strategies for Cyclohexene-Based Monomers This table is interactive. Click on the headers to sort.

| Monomer | Polymerization Method | Viability | Key Considerations |

|---|---|---|---|

| Cyclohexene | Ring-Opening Polymerization (ROP) | Thermodynamically Unfavorable | Low ring strain prevents direct polymerization. nih.gov |

| Cyclohexene | Alternating ROMP (AROMP) | Viable | Can be copolymerized with high-strain monomers. nih.gov |

| Cyclohexene Oxide | Ring-Opening Polymerization (ROP) | Favorable | The epoxide group provides sufficient ring strain for polymerization. mdpi.com |

The primary motivation for incorporating this compound into a polymer backbone is to precisely control the final material's properties. The introduction of the rigid 1,4-cyclohexylene unit can have significant effects on the thermal and mechanical behavior of the polymer. researchgate.net

Research on analogous polyesters containing 1,4-cyclohexylene units has shown that these rigid moieties can increase the polymer's melting point and glass transition temperature, leading to enhanced thermal stability. researchgate.net Furthermore, the stereochemistry of the cyclohexene ring (cis vs. trans isomers) can act as a tool for fine-tuning material properties. The cis-isomer tends to introduce kinks into the polymer chain, which can disrupt crystal formation and lead to more flexible materials. Conversely, the trans-isomer's linear structure can promote crystallinity, resulting in higher tensile strength and modulus. researchgate.net The incorporation of this compound would therefore offer a method to engineer polymers with a targeted balance of stiffness, toughness, and thermal resistance.

Table 2: Predicted Impact of this compound Incorporation on Polymer Properties This table is interactive. Use the search bar to filter properties.

| Property | Expected Effect | Rationale |

|---|---|---|

| Thermal Stability | Increase | The rigid cyclic structure restricts chain mobility, raising the glass transition and melting temperatures. researchgate.net |

| Tensile Strength | Increase (especially with trans-isomer) | The linear nature of the trans-isomer can enhance crystallinity and intermolecular forces. researchgate.net |

| Flexibility | Increase (especially with cis-isomer) | The kinked structure of the cis-isomer disrupts crystalline packing, leading to a more amorphous and flexible material. researchgate.net |

| Hardness | Increase | The rigid ring structure contributes to a harder, less deformable material. |

Role in the Development of Fine Chemicals and Specialty Materials

Beyond polymerization, this compound holds potential as a key ingredient in the synthesis of non-polymeric materials, including advanced solvents, reagents, and complex organic molecules.

While research into this compound as a solvent is still emerging, its saturated analog, 1,4-Dimethylcyclohexane (B1583520), is known for its use as a non-polar organic solvent and reactant in various chemical processes. guidechem.com This suggests that this compound could find applications in similar roles, with the added functionality of its double bond allowing it to participate in or mediate a different range of chemical reactions. Its specific solubility characteristics and boiling point may make it a suitable medium for specialized chemical transformations where precise reaction conditions are required.

The chemical structure of this compound makes it a valuable intermediate for organic synthesis. The presence of a reactive carbon-carbon double bond on a well-defined cyclic scaffold allows for a wide array of chemical modifications. It can serve as a starting point for creating complex molecules with a dimethylcyclohexane core, a structural motif found in various natural products and pharmacologically active compounds. For instance, the synthesis of molecules based on the cyclohexene scaffold, such as substituted cyclohexen-1,4-diones, highlights the utility of this class of compounds in generating libraries of molecules for biological screening. nih.gov The ability to functionalize the double bond through reactions like epoxidation, dihydroxylation, or addition reactions opens a pathway to a diverse range of stereochemically defined and complex target molecules. eurekalert.org

Exploration in Energy-Related Applications

The application of this compound in the energy sector is a nascent but intriguing field of research. While direct and extensive studies are limited, its chemical properties suggest potential in several areas. One speculative application is as a component or additive in high-density fuels. Cyclic hydrocarbons are known to have higher volumetric energy densities compared to their acyclic counterparts, making them of interest for energy-dense fuel formulations for specialized applications.

Another area of potential exploration is in the development of novel electrolytes for energy storage devices like lithium-ion batteries. The electrochemical stability and specific solvation properties of cyclic organic compounds are critical for electrolyte performance. While significant research would be required, the unique electronic and structural characteristics of this compound could offer a starting point for designing new electrolyte components or additives aimed at improving battery safety, longevity, and performance. Currently, this remains a frontier area with limited publicly available research, representing a forward-looking opportunity for materials innovation.

Components in Advanced Fuel Formulations and Combustion Studies

The study of surrogate fuels—simple mixtures of hydrocarbons designed to emulate the complex composition and combustion behavior of real-world fuels like jet fuel or diesel—is a critical area of advanced fuel research. osti.gov These surrogates are essential for the computational modeling of engine combustion and for understanding pollutant formation. researchgate.net Within this context, cyclic hydrocarbons (naphthenes) are a recognized class of components in petroleum-derived gas turbine fuels, alongside n-alkanes, iso-alkanes, and aromatics. researchgate.net

While direct and extensive research into the specific combustion properties of this compound is not widely detailed in current literature, its structural class is relevant to fuel science. Surrogate fuel development often includes cyclic alkanes like n-butylcyclohexane to represent the naphthenic content of jet fuels. researchgate.netstanford.edu For instance, a simplified surrogate for jet fuel was proposed containing components such as n-decane, n-butylcyclohexane, and n-butylbenzene. researchgate.netstanford.edu The inclusion of such cyclic compounds is crucial for accurately modeling fuel density, viscosity, and ignition characteristics. researchgate.netmdpi.com

Although specific experimental data on the combustion performance of this compound is limited, its presence has been noted in lists of potential fuel components. crcao.org The broader category of cycloalkanes is known to influence properties like the cetane number (CN) and threshold sooting index (TSI), which are critical for engine performance and emissions. mdpi.com Further research is needed to characterize its specific impact on ignition delay, flame speed, and particulate matter formation to determine its viability as a component in advanced fuel surrogates.

Interactive Data Table: Representative Cyclic Hydrocarbons in Surrogate Fuel Research

| Compound Name | Role/Application in Fuel Research | Common Fuel Type Represented |

| This compound | Identified as a potential fuel component, but specific combustion data is limited. crcao.org | General Hydrocarbon Fuels |

| n-Butylcyclohexane | A common surrogate component representing the cycloalkane class in jet fuels. researchgate.netstanford.edu | Jet Fuel (JP-5, JP-8) |

| Decalin (Decahydronaphthalene) | Used as a surrogate for two-ring cycloalkanes in jet fuel formulations. researchgate.netmdpi.com | Jet Fuel, Diesel |

| Methylcyclohexane | Studied as a component in gasoline and jet fuel surrogates. | Gasoline, Jet Fuel |

| n-Propylcyclohexane | Investigated as a surrogate component to model kerosene (B1165875) and jet fuel combustion. mdpi.com | Kerosene, Jet Fuel |

Precursors for Bio-based Chemical Production

The transition towards a sustainable chemical industry has spurred research into producing valuable platform chemicals from renewable resources and waste streams. This compound is emerging as a significant intermediate in several of these bio-based and circular economy pathways.

One prominent route involves the catalytic upcycling of plastic waste. Research has shown that this compound can be produced as an intermediate during the hydrodeoxygenation (HDO) of polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org In this process, intermediate alcohols are formed, which then undergo dehydration to yield this compound. acs.org This molecule is subsequently hydrogenated to produce 1,4-dimethylcyclohexane (DMCH), a valuable naphthenic compound. acs.org This pathway represents a promising method for the chemical recycling of mixed plastic wastes into sustainable chemicals. acs.org

Another significant advancement is the conversion of biomass-derived platform molecules into this compound. Zeolite catalysts with specific cage-like structures have been shown to effectively catalyze the conversion of 2,5-dimethylfuran (B142691) (a molecule derivable from carbohydrates) into this compound isomers. acs.org These isomers are direct precursors to p-xylene, a crucial commodity chemical for producing polymers like PET. acs.org This demonstrates a pathway from biomass to a key industrial building block via a this compound intermediate.